molecular formula C22H23N5O2 B12689180 2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)- CAS No. 17005-35-5

2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)-

Cat. No.: B12689180
CAS No.: 17005-35-5
M. Wt: 389.4 g/mol
InChI Key: FHQIBAKBLAPNEL-NTCAYCPXSA-N
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Description

NSC212143: is a chemical compound with the empirical formula C58H48Cl2N2P2Ru . . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC212143 involves the coordination of ruthenium with ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 1,2-diphenylethylenediamine. The reaction typically occurs in the presence of dichloromethane as a solvent under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production of NSC212143 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: NSC212143 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in NSC212143 can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve the use of phosphine ligands and other coordinating solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) species, while reduction can produce ruthenium(0) complexes.

Scientific Research Applications

NSC212143 has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbon-carbon bond formation.

    Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.

    Industry: NSC212143 is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of NSC212143 involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to these targets, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based compound with similar catalytic properties.

    Tris(triphenylphosphine)ruthenium(II) chloride: Known for its use in hydrogenation reactions.

    Ruthenium(II) bis(2,2′-bipyridine) chloride: Used in photochemical and electrochemical studies.

Uniqueness: NSC212143 is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential biological activities make it a compound of significant interest in various fields of research.

Properties

CAS No.

17005-35-5

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

6-[(E)-2-(4-nitrophenyl)ethenyl]-5-(4-phenylbutyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C22H23N5O2/c23-21-19(9-5-4-8-16-6-2-1-3-7-16)20(25-22(24)26-21)15-12-17-10-13-18(14-11-17)27(28)29/h1-3,6-7,10-15H,4-5,8-9H2,(H4,23,24,25,26)/b15-12+

InChI Key

FHQIBAKBLAPNEL-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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